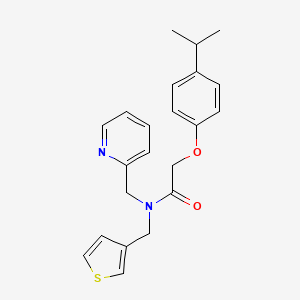

2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, pyridinylmethyl, and thiophenylmethyl groups attached to an acetamide backbone, which contributes to its distinctive properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves a multi-step process:

Formation of 4-isopropylphenoxyacetic acid: This can be achieved by reacting 4-isopropylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Amidation Reaction: The 4-isopropylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

Substitution: The phenoxy, pyridinyl, and thiophenyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Inhibition of Sumo Activating Enzymes

One of the primary applications of this compound is its role as an inhibitor of sumo activating enzymes (SAE). These enzymes are critical in the post-translational modification of proteins, which can influence various cellular processes, including signal transduction and gene expression. Inhibition of SAEs has been linked to therapeutic effects in cancer treatment, making this compound a candidate for further development in oncology .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins. The compound's unique structure allows it to interact with multiple targets within cancer cells, potentially leading to enhanced efficacy against resistant cancer phenotypes .

Anti-inflammatory Effects

Research has suggested that this compound may also possess anti-inflammatory properties. By inhibiting specific pathways involved in inflammation, such as NF-kB signaling, it can reduce the production of pro-inflammatory cytokines. This application is particularly relevant for treating chronic inflammatory diseases, where inflammation plays a central role in pathogenesis .

Case Study 1: Anticancer Screening

In a study conducted by Walid Fayad et al., a library of compounds was screened for their efficacy against multicellular spheroids, which are more representative of tumor environments than traditional monolayer cultures. The results indicated that compounds similar to 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide showed significant inhibition of spheroid growth, suggesting potential as anticancer agents .

Case Study 2: Inflammatory Disease Models

Another study explored the anti-inflammatory effects of related compounds in animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers and symptoms when treated with these compounds, indicating their potential for therapeutic use in conditions like rheumatoid arthritis and inflammatory bowel disease .

Data Tables

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Inhibition of Sumo Activating Enzymes | Modulates protein modification pathways | Cancer treatment |

| Anticancer Properties | Induces apoptosis and inhibits tumor growth | Effective against resistant cancers |

| Anti-inflammatory Effects | Inhibits NF-kB signaling pathway | Treatment for chronic inflammatory diseases |

Mecanismo De Acción

The mechanism by which 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

- 2-(4-methylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide exhibits unique properties due to the presence of the isopropyl group, which can influence its steric and electronic characteristics. This can result in differences in reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Actividad Biológica

2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized to act as an antagonist or modulator at various neurotransmitter receptors, potentially influencing pathways related to mood regulation, pain perception, and metabolic processes.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties . For instance, a study utilizing the sulforhodamine B (SRB) assay demonstrated significant cytotoxic effects against human prostate cancer cells (PC-3). The compound showed an estimated GI50 (the concentration that inhibits cell growth by 50%) in the low micromolar range, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of the compound. In vitro tests have shown that it possesses significant antibacterial properties against various strains, including Staphylococcus aureus and Corynebacterium acnes. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating a strong potential for therapeutic applications in treating infections .

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems has been explored in several studies. It has been suggested that it may function as a selective serotonin receptor modulator, which could have implications for treating mood disorders such as depression and anxiety. The mechanism involves enhancing serotonin signaling pathways, thereby improving mood and cognitive functions .

Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers evaluated the antitumor efficacy of the compound on PC-3 cells. The study reported:

- GI50 : 5 µM

- TGI (Total Growth Inhibition) : 10 µM

- LC50 (Lethal Concentration) : 15 µM

This data emphasizes the compound's potential as a therapeutic agent in oncology.

Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties:

| Microorganism | MIC Value (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Corynebacterium acnes | 0.025 |

These results highlight the compound's effectiveness against resistant bacterial strains.

Propiedades

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-17(2)19-6-8-21(9-7-19)26-15-22(25)24(13-18-10-12-27-16-18)14-20-5-3-4-11-23-20/h3-12,16-17H,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUMIOATPJPFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.